molecular formula C13H15NO3 B1458154 Phenyl 4-oxoazepane-1-carboxylate CAS No. 1798716-06-9

Phenyl 4-oxoazepane-1-carboxylate

Cat. No. B1458154
CAS RN: 1798716-06-9
M. Wt: 233.26 g/mol
InChI Key: OYLUXASXYAJKQB-UHFFFAOYSA-N
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Description

Phenyl 4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Phenyl 4-oxoazepane-1-carboxylate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Phenyl 4-oxoazepane-1-carboxylate has a molecular weight of 233.26 . Other physical and chemical properties such as boiling point, density, and others are not available in the retrieved data.

Scientific Research Applications

Crystal Structure Insights
Phenyl 4-oxoazepane-1-carboxylate and related compounds have been studied for their unique crystal structures, which offer insights into molecular conformation and interactions. For instance, the twist-chair conformation of the seven-membered oxazepane rings and the dihedral angles between phenyl and benzimidazole ring systems have been characterized, highlighting the structural diversity and potential for chemical modification in these compounds (Govindaraj et al., 2014).

Chemical Synthesis and Structure
The synthesis and crystal structure of related compounds, such as N-(2-oxoazepan-3-yl) biphenyl-4-carboxamide, have been explored. These studies are fundamental in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Fang et al., 2015).

Molecular Interactions and Applications
Research into the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides with phenyl formate showcases the versatility of phenyl-carboxylate derivatives in synthetic organic chemistry. This method avoids the use of carbon monoxide, providing a safer alternative for synthesizing carboxylic acid phenyl esters, which are valuable in various chemical synthesis applications (Ueda et al., 2012).

Enzymatic Kinetic Resolution
Studies on the enzymatic kinetic resolution of primary amines at high temperatures have utilized carboxylic acids and their ethyl esters as acyl donors. This research highlights the potential for phenyl 4-oxoazepane-1-carboxylate derivatives in the field of chiral synthesis and the production of enantiomerically pure compounds, critical for drug development and other applications (Nechab et al., 2007).

Safety and Hazards

The safety and hazards associated with Phenyl 4-oxoazepane-1-carboxylate are not specified in the retrieved data .

properties

IUPAC Name

phenyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-11-5-4-9-14(10-8-11)13(16)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLUXASXYAJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1798716-06-9
Record name phenyl 4-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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